4-[5-(Piperidin-3-yl)-1,2,4-oxadiazol-3-yl]pyridine
Overview
Description
4-[5-(Piperidin-3-yl)-1,2,4-oxadiazol-3-yl]pyridine is a heterocyclic compound that features a piperidine ring, an oxadiazole ring, and a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties. The presence of these three distinct rings in its structure allows for diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(Piperidin-3-yl)-1,2,4-oxadiazol-3-yl]pyridine typically involves the formation of the oxadiazole ring followed by the introduction of the piperidine and pyridine rings. One common method involves the cyclization of a hydrazide with a nitrile oxide to form the oxadiazole ring. This intermediate can then be reacted with a piperidine derivative and a pyridine derivative under appropriate conditions to yield the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of continuous flow processes to streamline production.
Chemical Reactions Analysis
Types of Reactions
4-[5-(Piperidin-3-yl)-1,2,4-oxadiazol-3-yl]pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway is followed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while reduction reactions may produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.
Scientific Research Applications
4-[5-(Piperidin-3-yl)-1,2,4-oxadiazol-3-yl]pyridine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: It is studied for its potential biological activity, including its effects on various cellular pathways and its potential as a therapeutic agent.
Medicine: The compound is investigated for its potential use in the treatment of various diseases, including cancer, infectious diseases, and neurological disorders.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-[5-(Piperidin-3-yl)-1,2,4-oxadiazol-3-yl]pyridine involves its interaction with specific molecular targets within the cell. These targets may include enzymes, receptors, or other proteins that play a role in cellular signaling pathways. By binding to these targets, the compound can modulate their activity, leading to changes in cellular function. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
4-[5-(Piperidin-3-yl)-1,2,4-oxadiazol-3-yl]pyridine can be compared with other similar compounds that feature piperidine, oxadiazole, or pyridine rings. Some similar compounds include:
4-(Piperidin-4-yl)pyridine: This compound features a piperidine ring directly attached to a pyridine ring and is used in various pharmaceutical applications.
Piperidine derivatives: These compounds are widely used in medicinal chemistry for their diverse biological activities.
Oxadiazole derivatives: These compounds are known for their antimicrobial, anticancer, and anti-inflammatory properties.
The uniqueness of this compound lies in the combination of these three rings, which allows for a broader range of chemical reactivity and biological activity compared to compounds with only one or two of these rings.
Properties
IUPAC Name |
5-piperidin-3-yl-3-pyridin-4-yl-1,2,4-oxadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c1-2-10(8-14-5-1)12-15-11(16-17-12)9-3-6-13-7-4-9/h3-4,6-7,10,14H,1-2,5,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDJMFNAOKGYNOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=NC(=NO2)C3=CC=NC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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